molecular formula C12H12N2O4S B2513205 2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid CAS No. 1270850-79-7

2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid

Cat. No. B2513205
CAS RN: 1270850-79-7
M. Wt: 280.3
InChI Key: ZPORFYRJWJKXNX-UHFFFAOYSA-N
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Description

“2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid” is a chemical compound with the CAS Number: 1270850-79-7 . It has a molecular weight of 280.3 and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is [4-cyclopropyl-2,5-dioxo-4- (2-thienyl)-1-imidazolidinyl]acetic acid . The InChI Code is 1S/C12H12N2O4S/c15-9 (16)6-14-10 (17)12 (7-3-4-7,13-11 (14)18)8-2-1-5-19-8/h1-2,5,7H,3-4,6H2, (H,13,18) (H,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional specific experimental measurements .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The compound and its derivatives have been explored for antimicrobial activities. A study described the synthesis of imidazoles, thiazoles, benzoxazines, and quinazolines, incorporating the thiazolidindione nucleus. Some of these compounds showed moderate antibacterial and antifungal activities against organisms like Staphylococcus aureus, Escherichia coli, Aspergillus flavus, and Candida albicans (Youssef et al., 2015).

Synthesis and Reactivity

  • The compound's reactivity has been studied in the context of synthesizing various derivatives, including imidazol[1,2-a]pyridin-4-ones, through 1,3-dipolar cycloadditions with acetylenic dipolarophiles (Areces et al., 1991).

Pharmacological Activities

  • Research has indicated that derivatives of this compound have potential pharmacological applications. For instance, a study synthesized a series of derivatives and tested them for anti-inflammatory, analgesic, and antioxidant activities. Some compounds exhibited significant activities comparable to standard drugs like indomethacin and aspirin (Attimarad et al., 2017).

Anticancer Activity

  • The synthesis of 2,4-azolidinedione-acetic acids derivatives has been explored for their anticancer properties. One study found that a specific derivative showed high selectivity for certain leukemia cell lines, indicating potential in cancer treatment (Kaminskyy et al., 2009).

Synthesis of Fluorescent Compounds

  • This compound has been used in the synthesis of new fluorescent compounds with selective properties, such as for the detection of metal ions like Co2+. This indicates its potential in developing fluorescent chemical sensors (Rui-j, 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4-cyclopropyl-2,5-dioxo-4-thiophen-2-ylimidazolidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-9(16)6-14-10(17)12(7-3-4-7,13-11(14)18)8-2-1-5-19-8/h1-2,5,7H,3-4,6H2,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPORFYRJWJKXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(C(=O)N(C(=O)N2)CC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid

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